

Interpreting the ^{13}C NMR Spectrum of Hexanenitrile: A Comparative Guide

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Compound of Interest

Compound Name: Hexanenitrile

Cat. No.: B147006

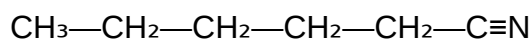
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For researchers, scientists, and drug development professionals, accurately interpreting Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of molecular structure elucidation. This guide provides a detailed analysis of the ^{13}C NMR spectrum of **hexanenitrile**, offering a clear comparison of expected and observed chemical shifts.

Hexanenitrile: Structure and Expected ^{13}C NMR Signals

Hexanenitrile ($\text{C}_6\text{H}_{11}\text{N}$) is a linear aliphatic nitrile with a six-carbon chain. Due to the lack of symmetry in the molecule, a unique signal is expected for each of the six carbon atoms in its ^{13}C NMR spectrum. The carbon atoms are numbered starting from the nitrile group.

Structure of **Hexanenitrile**:



(C6) (C5) (C4) (C3) (C2) (C1)

The chemical shift of each carbon is influenced by its local electronic environment. The carbon of the nitrile group (C1) is expected to be the most deshielded and therefore appear at the highest chemical shift value (downfield). The methyl carbon (C6) is the most shielded and should appear at the lowest chemical shift value (upfield). The methylene carbons (C2-C5) will have intermediate chemical shifts.

Experimental Data: ^{13}C NMR Chemical Shifts of Hexanenitrile

The following table summarizes the reported ^{13}C NMR chemical shifts for **hexanenitrile**, typically measured in a deuterated chloroform (CDCl_3) solvent.

| Carbon Atom | Chemical Shift (ppm) |
|----------------------------------|----------------------|
| C1 ($-\text{C}\equiv\text{N}$) | ~119-122 |
| C2 ($-\text{CH}_2-$) | ~17 |
| C3 ($-\text{CH}_2-$) | ~25 |
| C4 ($-\text{CH}_2-$) | ~31 |
| C5 ($-\text{CH}_2-$) | ~22 |
| C6 ($-\text{CH}_3$) | ~14 |

Comparison with Alternative Nitriles

To provide context, the chemical shift of the nitrile carbon in **hexanenitrile** can be compared to other aliphatic nitriles. Generally, the nitrile carbon in straight-chain alkanenitriles appears in the range of 115-125 ppm.^{[1][2]} For instance, in pentanenitrile, the nitrile carbon signal is also observed around 120 ppm. This consistency is valuable for identifying the nitrile functional group in unknown compounds.

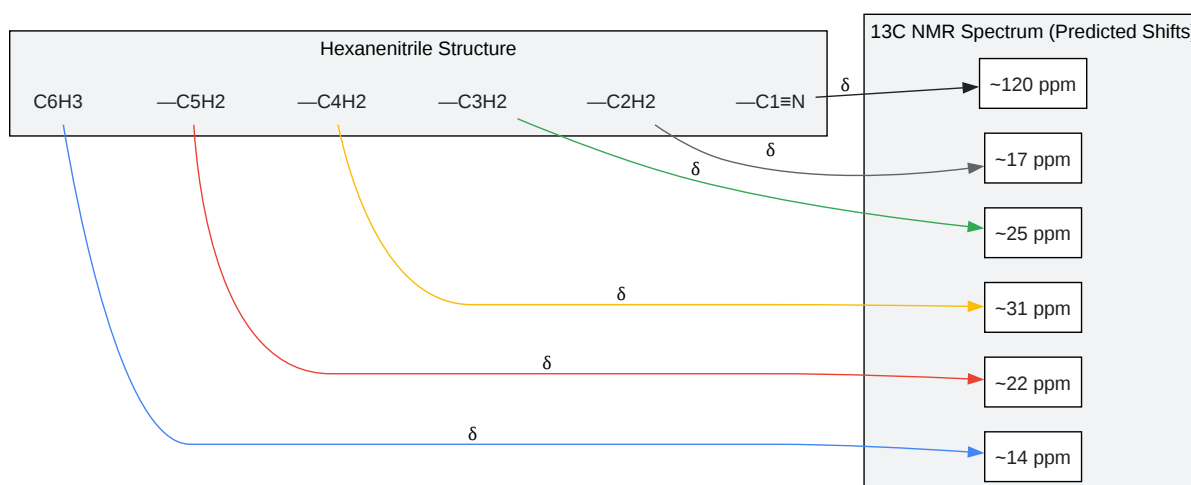
Experimental Protocol: ^{13}C NMR Spectroscopy

Sample Preparation: A solution of **hexanenitrile** is prepared by dissolving a small amount of the compound in a deuterated solvent, typically chloroform-d (CDCl_3). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition: The ^{13}C NMR spectrum is acquired on a high-resolution NMR spectrometer. A standard proton-decoupled ^{13}C NMR experiment is performed. This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.

Visualization of Hexanenitrile's ^{13}C NMR Signal Assignment

The following diagram illustrates the correlation between the carbon atoms in the **hexanenitrile** molecule and their corresponding signals in the ^{13}C NMR spectrum.



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Caption: Correlation of **hexanenitrile** carbons to their ^{13}C NMR signals.

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References

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- 2. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From ^{13}C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
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